molecular formula C15H13BrF3N3O2 B2485786 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 1795086-75-7

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2485786
CAS No.: 1795086-75-7
M. Wt: 404.187
InChI Key: ZUZUMQMRKAIHPK-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrF3N3O2 and its molecular weight is 404.187. The purity is usually 95%.
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Biological Activity

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in drug development.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pyridine and pyrrolidine components followed by the introduction of the furan and carboxamide moieties. The synthetic routes often utilize nucleophilic substitution reactions and coupling reactions to achieve high yields of the desired compound.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating better interaction with cellular targets. The furan and pyridine rings are known to participate in hydrogen bonding and π-π interactions, which are crucial for binding to proteins or enzymes.

Anticancer Activity

Recent studies have indicated that compounds containing furan and pyridine derivatives exhibit significant anticancer properties. For instance, it has been shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific anticancer mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Analgesic Properties

Research has highlighted the potential analgesic effects of compounds related to this compound. These compounds may act on transient receptor potential (TRP) channels, particularly TRPA1, which is implicated in pain sensation. Inhibition of these channels can lead to reduced pain responses, making this compound a candidate for pain management therapies.

Case Studies

StudyFindings
Study 1 Investigated the anticancer properties of similar furan-containing compounds. Results showed significant inhibition of cell proliferation in various cancer cell lines.
Study 2 Examined the analgesic effects on animal models. The compound demonstrated a marked reduction in pain sensitivity, suggesting potential for therapeutic use in pain relief.
Study 3 Focused on the interaction with TRPA1 channels. The study confirmed that the compound effectively inhibited TRPA1 activity, correlating with reduced inflammatory pain responses.

Research Findings

Recent literature has provided insights into the pharmacological profiles of related compounds:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
  • Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Inflammation Modulation : There is evidence supporting the anti-inflammatory effects of these compounds, which could be beneficial in treating chronic inflammatory conditions.

Properties

IUPAC Name

5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O2/c16-12-3-2-11(24-12)14(23)21-10-5-6-22(8-10)13-4-1-9(7-20-13)15(17,18)19/h1-4,7,10H,5-6,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZUMQMRKAIHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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